[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic hybrid molecule combining oxazole and 1,2,3-triazole moieties. Its structure features a 1,3-oxazole ring substituted with a 2,4-dimethoxyphenyl group at position 2 and a methyl group at position 3. The oxazole is linked via a methyl ester bridge to a 1,2,3-triazole core, which is further substituted with a 4-methoxyphenyl group at position 1 and a methyl group at position 4.
Properties
IUPAC Name |
[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6/c1-14-22(26-27-28(14)16-6-8-17(30-3)9-7-16)24(29)33-13-20-15(2)34-23(25-20)19-11-10-18(31-4)12-21(19)32-5/h6-12H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFSMXHGQLWILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule featuring both oxazole and triazole moieties. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This compound has a complex structure that contributes to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O5 |
| Molecular Weight | 452.44 g/mol |
| LogP | 3.3236 |
| Polar Surface Area | 81.409 Ų |
| Hydrogen Bond Acceptors | 9 |
Anticancer Activity
Research indicates that compounds with oxazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. Notably, studies have demonstrated that triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
One study evaluated the cytotoxic effects of related compounds against a panel of human tumor cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. Results indicated that certain derivatives exhibited IC50 values as low as 2.76 µM against OVXF 899 (ovarian cancer) and 9.27 µM against PXF 1752 (pleural mesothelioma) .
Antimicrobial Activity
The biological activity of this compound extends to antimicrobial properties as well. Compounds containing oxazole rings have been reported to demonstrate antibacterial and antifungal activities by disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory potential of oxazole derivatives has also been documented. Compounds similar to the one have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.
The mechanism through which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound could trigger apoptotic pathways leading to programmed cell death in malignant cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Study on Triazole Derivatives : A recent study highlighted that triazole derivatives exhibited potent anticancer activity against multiple human cancer cell lines, with some derivatives outperforming standard chemotherapy agents .
- Antioxidant Activity Assessment : Another research focused on antioxidant properties using DPPH assays showed that certain oxazole-containing compounds displayed significant scavenging activity against free radicals, suggesting potential for neuroprotective applications .
Scientific Research Applications
The compound [2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in various scientific research applications due to its unique structural characteristics and potential biological activities. This article explores the applications of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Anticancer Activity
Research indicates that compounds containing oxazole and triazole moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. A study demonstrated that derivatives of triazole compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Its structural components are similar to known antimicrobial agents, suggesting potential efficacy against a range of pathogens. Preliminary studies have indicated that derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, which is critical for developing new antibiotics in the face of rising resistance .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that oxazole derivatives can modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis or other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which plays a crucial role in inflammation .
Case Study 1: Anticancer Screening
In a recent screening study published in Journal of Medicinal Chemistry, researchers evaluated several triazole derivatives, including our compound, against various cancer cell lines. Results showed a notable IC50 value indicating effective cytotoxicity against breast and lung cancer cells .
Case Study 2: Antimicrobial Efficacy
A study published in Antibiotics assessed the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The results demonstrated that the compound exhibited significant antibacterial activity with minimal inhibitory concentrations comparable to existing antibiotics .
Case Study 3: Inflammatory Response Modulation
Research conducted at a leading university investigated the anti-inflammatory effects of oxazole derivatives in a mouse model of arthritis. The findings suggested that treatment with the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .
Comparison with Similar Compounds
Key Findings :
- Substituent Influence : The presence of methoxy groups (e.g., 2,4-dimethoxyphenyl in the target compound) may enhance solubility and bioavailability compared to chlorophenyl or fluorophenyl analogues, which are associated with increased lipophilicity and membrane permeability .
- Activity Trends : Chlorinated analogues (e.g., ) show inferred antimicrobial activity, suggesting that electron-withdrawing groups (Cl) may improve target binding in microbial enzymes. Methoxy groups (electron-donating) in the target compound could modulate selectivity or reduce cytotoxicity .
Notes
Data Gaps: No direct biological activity data exist for the target compound. Predictions are based on structural analogues and substituent trends .
Computational Insights : Molecular fingerprinting (e.g., Tanimoto similarity) could quantify structural overlap with active compounds, aiding virtual screening () .
Preparation Methods
Oxazole Ring Construction via Robinson-Gabriel Synthesis
The 1,3-oxazole moiety is synthesized through cyclodehydration of an acylated amino ketone. Starting with 2,4-dimethoxybenzaldehyde , condensation with methyl acetoacetate forms the β-keto ester intermediate. Subsequent treatment with hydroxylamine hydrochloride yields the corresponding amidoxime, which undergoes cyclization in the presence of acetic anhydride to form the oxazole ring.
Reaction Conditions:
Functionalization to Oxazole Alcohol
The methyl ester at the 4-position of the oxazole is reduced to the primary alcohol using LiAlH in anhydrous THF. Controlled reduction (0°C, 2 h) prevents over-reduction, achieving 2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl)methanol in 85% yield.
Synthesis of the Triazole Fragment
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is constructed via click chemistry. 4-Methoxyphenyl azide is prepared by diazotization of 4-methoxyaniline followed by sodium azide treatment. Reaction with methyl propiolate under Cu(I) catalysis (CuSO·5HO, sodium ascorbate) yields 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate .
Optimized Conditions:
-
4-Methoxyphenyl azide (1.0 eq), methyl propiolate (1.1 eq), CuSO·5HO (0.1 eq), sodium ascorbate (0.2 eq), DMF/HO (3:1), rt (12 h), yield: 89%.
Hydrolysis to Triazole Carboxylic Acid
The methyl ester is saponified using NaOH (2.0 eq) in methanol/water (4:1) at 60°C for 3 h, yielding 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid (95% yield).
Esterification and Final Coupling
Activation of Carboxylic Acid
The triazole carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dry dichloromethane. This generates the reactive acyloxyphosphonium intermediate, facilitating nucleophilic attack by the oxazole alcohol.
Reaction Parameters:
-
Triazole carboxylic acid (1.0 eq), DCC (1.2 eq), DMAP (0.2 eq), DCM, 0°C → rt (24 h).
Ester Bond Formation
The activated acid is coupled with 2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl)methanol under inert atmosphere. Post-reaction purification via silica gel chromatography (EtOAc/hexane, 1:3) affords the target compound in 76% yield.
Critical Notes:
-
Exclusion of moisture is essential to prevent hydrolysis of the activated intermediate.
-
Alternative activators (e.g., T3P) may enhance yields (82–85%) but require stringent temperature control.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
-
Regioselectivity in Triazole Formation: CuAAC ensures 1,4-regioselectivity, but trace Cu residues may necessitate chelating agents (e.g., EDTA washes).
-
Oxazole Stability: Electron-rich dimethoxyphenyl groups increase susceptibility to electrophilic attack; thus, low-temperature esterification is critical.
-
Purification Complexity: Gradient chromatography with EtOAc/hexane (1:4 to 1:2) effectively separates ester byproducts .
Q & A
Basic: What are the established synthetic routes for this compound, and what intermediates are critical for ensuring regioselectivity in triazole-oxazole coupling?
The synthesis involves multi-step reactions starting with oxazole and triazole intermediate preparation. Key steps include:
- Oxazole formation : Condensation of 2,4-dimethoxybenzaldehyde with methyl-substituted acetamide derivatives under dehydrating conditions (e.g., using p-toluenesulfonic acid in toluene) .
- Triazole synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core, ensuring regioselectivity via controlled stoichiometry and temperature (60–80°C) .
- Coupling : Mitsunobu or nucleophilic substitution reactions to link oxazole and triazole moieties, with anhydrous aluminum chloride or palladium catalysts enhancing efficiency .
Critical intermediates include the oxazole-4-methyl bromide and the triazole-4-carboxylic acid derivative, which require HPLC or column chromatography for purification .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?
- NMR : H and C NMR confirm regiochemistry of methoxy groups and triazole substitution patterns. Artifacts from residual solvents (e.g., DMSO-d6) are mitigated by deuterated chloroform .
- X-ray crystallography : Resolves steric effects of 2,4-dimethoxyphenyl groups and validates the ester linkage geometry. Crystallization in ethyl acetate/hexane mixtures yields diffraction-quality crystals .
- HRMS : Validates molecular weight (±2 ppm accuracy) and detects impurities from incomplete coupling steps .
Advanced: How can reaction conditions be optimized to improve yields in the final coupling step, particularly with steric hindrance from methoxyphenyl groups?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh)) improve coupling efficiency between sterically hindered oxazole and triazole units. Ligand additives (e.g., XPhos) reduce side reactions .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of methoxy-substituted intermediates, while microwave-assisted synthesis reduces reaction time (30–60 minutes at 100°C) .
- In situ monitoring : ReactIR tracks esterification progress, identifying byproducts (e.g., hydrolyzed carboxylic acid) for real-time adjustment of anhydrous conditions .
Advanced: What strategies resolve contradictory reports on the compound’s biological activity across cell lines?
- Dose-response profiling : Conduct IC assays in parallel across multiple cell lines (e.g., HepG2, MCF-7) to account for metabolic variability. Normalize data using viability controls (e.g., MTT assays) .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm whether activity discrepancies arise from differential expression of putative targets (e.g., topoisomerase II or tubulin) .
- Solubility adjustments : Test activity in media supplemented with DMSO (≤0.1%) or cyclodextrin to ensure consistent compound bioavailability .
Basic: What key functional groups influence pharmacokinetic properties, and how are these assessed?
- Methoxy groups : Enhance lipophilicity (logP ~3.5), measured via reverse-phase HPLC. Hydrolysis susceptibility is tested in simulated gastric fluid (pH 1.2, 37°C) .
- Ester linkage : Rapid esterase-mediated cleavage in plasma (t <1 hour) is quantified using LC-MS/MS. Prodrug strategies (e.g., methyl-to-ethyl ester substitution) improve stability .
- Triazole ring : Participates in π-π stacking with cytochrome P450 isoforms (CYP3A4), assessed via fluorescence quenching assays .
Advanced: How should stability studies be designed to evaluate hydrolysis susceptibility under physiological conditions?
- Buffer screens : Incubate the compound in PBS (pH 7.4), simulated intestinal fluid (pH 6.8), and human plasma at 37°C. Sample aliquots at 0, 1, 4, and 24 hours for LC-MS analysis .
- Degradation kinetics : Fit data to first-order models to calculate rate constants (k) and activation energy (E) via Arrhenius plots .
- Stabilizers : Co-formulate with antioxidants (e.g., BHT) or encapsulate in PLGA nanoparticles to prolong shelf life .
Advanced: What computational modeling approaches predict binding affinities with cytochrome P450 isoforms?
- Docking studies : Use AutoDock Vina with CYP3A4 crystal structures (PDB: 1TQN) to simulate triazole-oxazole interactions. Validate with molecular dynamics (MD) simulations (50 ns trajectories) .
- QSAR models : Train on datasets of triazole derivatives to correlate substituent electronegativity (e.g., methoxy vs. fluoro) with inhibition constants (K) .
- Free energy calculations : Apply MM-PBSA to estimate binding energies, prioritizing derivatives with ΔG <−8 kcal/mol for synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
